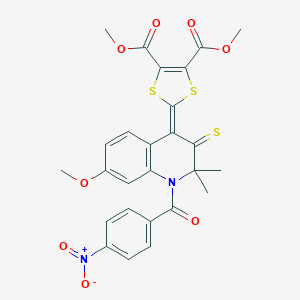![molecular formula C20H21BrN2O5 B401028 ETHYL 2-{2-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE](/img/structure/B401028.png)
ETHYL 2-{2-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{2-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a bromo-substituted phenoxy group, an acetyl-hydrazonomethyl linkage, and a phenoxy-acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE typically involves multiple steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination to form 2-bromo-4-methylphenol.
Etherification: The brominated phenol is then etherified with chloroacetic acid to yield 2-(2-bromo-4-methylphenoxy)acetic acid.
Acetylation: The resulting compound is acetylated using acetic anhydride to form 2-(2-bromo-4-methylphenoxy)acetyl chloride.
Hydrazone Formation: The acetyl chloride reacts with hydrazine to form the hydrazone derivative.
Final Coupling: The hydrazone derivative is coupled with phenoxyacetic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and hydrazonomethyl groups.
Reduction: Reduction reactions can target the bromo group or the hydrazone linkage.
Substitution: The bromo group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Products may include phenoxyacetic acid derivatives with oxidized side chains.
Reduction: Reduced products may feature de-brominated or hydrazine-reduced structures.
Substitution: Substituted products may include derivatives with different functional groups replacing the bromo group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor in enzymatic studies.
Bioconjugation: Utilized in the conjugation of biomolecules for research purposes.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Diagnostics: Used in the development of diagnostic agents.
Industry
Material Science: Applied in the synthesis of polymers and advanced materials.
Agriculture: Explored for its potential use in agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The bromo and phenoxy groups may interact with enzymes or receptors, while the hydrazonomethyl linkage can form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-methylphenoxy)acetic acid
- 2-(4-Methylphenoxy)acetic acid
- 2-(2-Bromo-4-methylphenoxy)acetyl hydrazine
Uniqueness
ETHYL 2-{2-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromo and hydrazonomethyl groups allows for diverse chemical transformations and interactions, setting it apart from similar compounds.
Properties
Molecular Formula |
C20H21BrN2O5 |
|---|---|
Molecular Weight |
449.3g/mol |
IUPAC Name |
ethyl 2-[2-[(E)-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C20H21BrN2O5/c1-3-26-20(25)13-28-17-7-5-4-6-15(17)11-22-23-19(24)12-27-18-9-8-14(2)10-16(18)21/h4-11H,3,12-13H2,1-2H3,(H,23,24)/b22-11+ |
InChI Key |
VSOBGLFYIUHXQK-SSDVNMTOSA-N |
SMILES |
CCOC(=O)COC1=CC=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)C)Br |
Isomeric SMILES |
CCOC(=O)COC1=CC=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2)C)Br |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-[2-(methoxyacetyl)hydrazinylidene]butanamide](/img/structure/B400946.png)
![(3E)-3-{2-[(4-chlorophenyl)acetyl]hydrazinylidene}-N-(9-ethyl-9H-carbazol-3-yl)butanamide](/img/structure/B400948.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(9-ethyl-9H-carbazol-3-yl)butanamide](/img/structure/B400949.png)
![N-(2,5-dichlorophenyl)-N-(8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine](/img/structure/B400951.png)


![tetramethyl 7-ethoxy-5,5-dimethyl-6-(4-nitrobenzoyl)-5,6-dihydrospiro(1H-thiopyrano[2,3-c]quinoline-1,2'-[1,3]-dithiole)-2,3,4',5'-tetracarboxylate](/img/structure/B400959.png)
![4-chloro-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B400960.png)
![N-(3-fluorophenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B400962.png)
![2-(4-aminophenyl)-1-phenyl-3-(4-propylphenyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B400963.png)
![N-(3-chlorophenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B400965.png)
![3-chloro-N-(8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)aniline](/img/structure/B400966.png)
![N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B400967.png)
![DIMETHYL 2-[8-ETHOXY-1-(3-METHOXYBENZOYL)-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B400968.png)
